

A Comparative Guide to the Pharmacokinetic Profiles of TAK-683 and Other Nonapeptides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tak-683

Cat. No.: B611125

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the investigational nonapeptide **TAK-683** and other clinically relevant nonapeptides, including leuprolide, goserelin, and triptorelin. The information is intended to offer an objective overview supported by experimental data to aid in research and development efforts within the field of peptide-based therapeutics.

Executive Summary

TAK-683 is a novel nonapeptide metastatin analogue that acts as a potent KISS1 receptor (KISS1R) agonist.^{[1][2]} It is under investigation for its potential in treating hormone-dependent prostate cancer by suppressing testosterone levels.^{[1][2][3]} Unlike traditional Gonadotropin-Releasing Hormone (GnRH) agonists such as leuprolide, goserelin, and triptorelin, which are decapeptides, **TAK-683** offers a different mechanism of action that involves the depletion of hypothalamic GnRH.^{[1][2]} This guide will delve into the available pharmacokinetic data for these compounds, presenting a comparative analysis to highlight their similarities and differences.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for **TAK-683** and other selected nonapeptides. It is important to note that these values are derived from different studies and populations, and direct head-to-head comparative studies are limited.

Parameter	TAK-683	Leuprolide	Goserelin	Triptorelin
Half-life ($t_{1/2}$)	~6-9 hours (single s.c. dose in healthy men) [3]	~3 hours (IV administration)[4]	2.3 hours (females), 4.2 hours (males) (s.c. solution)[1] [5]	~3 hours (IV in healthy volunteers)[4]
Time to Maximum Concentration (Tmax)	0.25–0.50 hours (single s.c. dose) [3]	2.1 ± 0.8 hours (s.c. injection)[6]	~2 hours (s.c. administration)[7]	~2.5 hours (IM injection of depot formulation)[8]
Clearance (CL)	Not explicitly stated, but plasma concentrations were proportional to the dose.[3]	514.46 mL/h (in rats)[9]	Not explicitly stated.	211.9 mL/min (in healthy male volunteers)[4]
Volume of Distribution (Vd)	Not explicitly stated.	487.40 mL (in rats)[9]	Not explicitly stated.	30 - 33 L (after a single IV dose in healthy males)[4]
Bioavailability	Favorable pharmacokinetic profile observed with subcutaneous administration.[3] [10]	~90% greater AUC with subcutaneous vs. intramuscular injection.[6]	Almost complete by injection.[7]	Not explicitly stated.
Protein Binding	Not explicitly stated.	43% to 49%[11]	Poorly protein- bound.[7]	Does not bind to plasma proteins at clinically relevant concentrations. [4]

Experimental Protocols

TAK-683 Phase 1 Clinical Trial Methodology

A randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **TAK-683** in healthy men.[\[3\]](#)[\[10\]](#)

- Study Design: The study consisted of two parts: a single ascending dose phase and a continuous infusion phase.[\[3\]](#)[\[10\]](#)
- Administration:
 - Single Dose: Healthy male subjects received a single subcutaneous (s.c.) injection of **TAK-683** (doses ranging from 0.01 to 2.0 mg) or a placebo.[\[3\]](#)[\[10\]](#)
 - Continuous Infusion: To simulate a depot formulation, subjects received a single s.c. bolus of **TAK-683** (0.03-1.0 mg) on day 1, followed by a continuous infusion (0.01-2.0 mg/day) from day 2 to day 13.[\[3\]](#)[\[10\]](#)
- Sample Collection: Blood samples were collected at various time points to determine the plasma concentrations of **TAK-683**.
- Analytical Method: Plasma concentrations of **TAK-683** were measured using a validated analytical method. Although the specific assay is not detailed in the provided search results, such studies typically use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for peptide quantification.[\[12\]](#)

General Pharmacokinetic Study Protocol for Nonapeptides (Example based on Leuprolide study)

The following provides a general outline of an experimental protocol for determining the pharmacokinetic profile of a nonapeptide like leuprolide, based on a study comparing subcutaneous and intramuscular formulations.[\[6\]](#)

- Subjects: Healthy male volunteers were recruited for the study.
- Study Design: A phase I, open-label, parallel-group study.

- Randomization: Subjects were randomized to receive a single 7.5 mg injection of either the subcutaneous or intramuscular formulation of leuprolide acetate.[6]
- Blood Sampling: Serial blood samples were collected from each subject at predetermined time points (e.g., pre-dose, and at multiple intervals post-dose) to measure leuprolide concentrations in the serum.
- Bioanalytical Method: Serum leuprolide concentrations were determined using a validated analytical method, likely LC-MS/MS, to ensure sensitivity and specificity.
- Pharmacokinetic Analysis: The collected concentration-time data was used to calculate key pharmacokinetic parameters such as C_{max}, T_{max}, AUC (Area Under the Curve), and half-life.

Visualizations

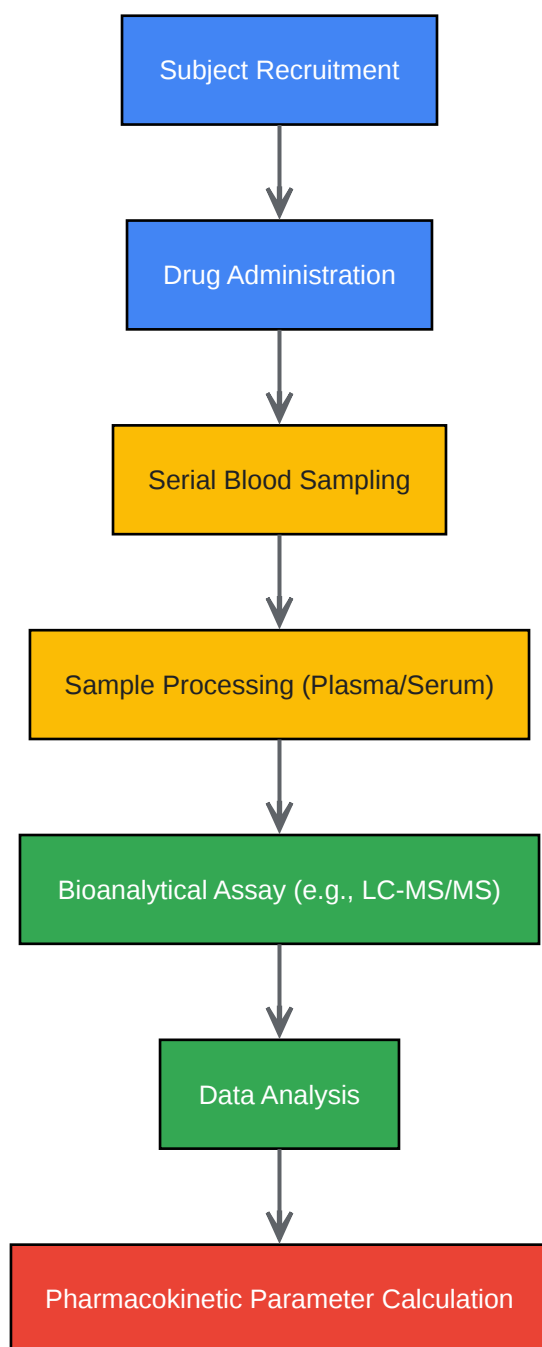
Signaling Pathway of TAK-683



[Click to download full resolution via product page](#)

Caption: **TAK-683** binds to KISS1R on GnRH neurons, leading to GnRH depletion and reduced testosterone.

General Experimental Workflow for a Peptide Pharmacokinetic Study



[Click to download full resolution via product page](#)

Caption: A typical workflow for conducting a clinical pharmacokinetic study of a peptide therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Clinical pharmacokinetics of goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastatin analogue in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and pharmacodynamic comparison of subcutaneous versus intramuscular leuprolide acetate formulations in male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Goserelin - Wikipedia [en.wikipedia.org]
- 8. karger.com [karger.com]
- 9. mdpi.com [mdpi.com]
- 10. Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastatin analogue in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. A sensitive and specific LC–MS/MS method for determination of a novel antihypertensive peptide FR-6 in rat plasma and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Pharmacokinetic Profiles of TAK-683 and Other Nonapeptides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611125#comparing-the-pharmacokinetic-profiles-of-tak-683-and-other-nonapeptides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com